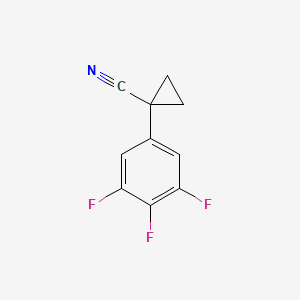
1-(3,4,5-Trifluorophenyl)cyclopropane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4,5-Trifluorophenyl)cyclopropane-1-carbonitrile is an organic compound characterized by a cyclopropane ring attached to a nitrile group and a trifluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4,5-Trifluorophenyl)cyclopropane-1-carbonitrile typically involves the cyclopropanation of a suitable precursor, such as a trifluorophenyl-substituted alkene, using reagents like diazomethane or carbenes . The reaction conditions often include the use of a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropane ring.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclopropanation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4,5-Trifluorophenyl)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be employed under acidic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines or secondary amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-(3,4,5-Trifluorophenyl)cyclopropane-1-carbonitrile has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3,4,5-Trifluorophenyl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluorophenyl group can enhance the compound’s lipophilicity and ability to interact with hydrophobic pockets in proteins or enzymes. The nitrile group can participate in hydrogen bonding or other interactions with biological targets, influencing the compound’s activity and specificity.
Comparison with Similar Compounds
1-(3,4,5-Trifluorophenyl)cyclopropan-1-amine hydrochloride: Similar structure but with an amine group instead of a nitrile group.
1-[3-(Trifluoromethyl)phenyl]cyclopropane-1-carbonitrile: Similar structure with a trifluoromethyl group instead of a trifluorophenyl group.
Uniqueness: 1-(3,4,5-Trifluorophenyl)cyclopropane-1-carbonitrile is unique due to the presence of the trifluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H6F3N |
|---|---|
Molecular Weight |
197.16 g/mol |
IUPAC Name |
1-(3,4,5-trifluorophenyl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C10H6F3N/c11-7-3-6(4-8(12)9(7)13)10(5-14)1-2-10/h3-4H,1-2H2 |
InChI Key |
FZGWQWNAILKQFO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C#N)C2=CC(=C(C(=C2)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


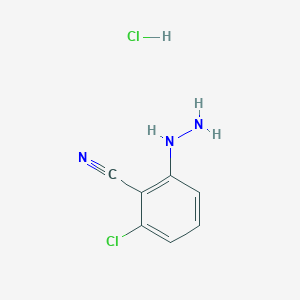
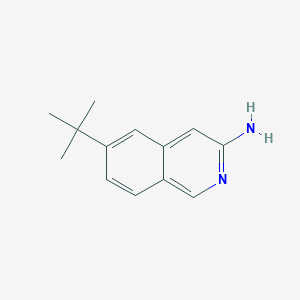
![3-Methyl-octahydropyrrolo[1,2-a]pyrazin-4-onehydrochloride](/img/structure/B12445739.png)

![(2-{2,2-bis[(9Z,12Z)-octadeca-9,12-dien-1-yl]-1,3-dioxolan-4-yl}ethyl)dimethylamine](/img/structure/B12445745.png)
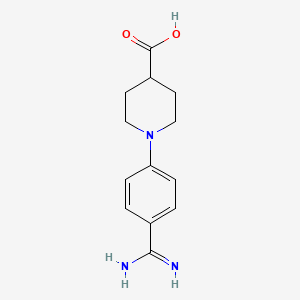

![1-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}naphthalen-2-ol](/img/structure/B12445774.png)


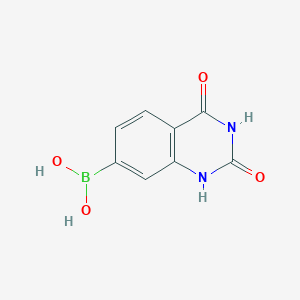
![(4E)-4-[(3-bromophenyl)hydrazono]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B12445796.png)

![3-(2H-1,3-Benzodioxol-5-yl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide](/img/structure/B12445814.png)
